Cas no 135219-84-0 (2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one)
Il 2-cloro-7,7-dimetil-5,6,7,8-tetraidrochinolin-5-one è un composto eterociclico strutturalmente caratterizzato da un nucleo tetraidrochinolinico sostituito con un atomo di cloro in posizione 2 e due gruppi metilici sul carbonio 7. La presenza del gruppo carbonilico in posizione 5 conferisce proprietà elettrofile, rendendolo un intermedio versatile in sintesi organica, particolarmente utile per reazioni di condensazione o come precursore per derivati chinolinici più complessi. La sua struttura rigida e la stabilità termica lo rendono adatto per applicazioni in chimica farmaceutica, dove può essere impiegato nella progettazione di molecole bioattive. La purezza e la selettività nelle reazioni sono tra i suoi principali vantaggi tecnici.
135219-84-0 structure
Product Name:2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one
Numero CAS:135219-84-0
MF:C11H12ClNO
MW:209.672081947327
MDL:MFCD13192212
CID:1237535
PubChem ID:14812545
Update Time:2025-07-23
2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5(6H)-Quinolinone, 2-chloro-7,8-dihydro-7,7-dimethyl-
- 2-chloro-7,7-dimethyl-6,8-dihydroquinolin-5-one
- 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
- 2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one
- SCHEMBL4340447
- MFCD13192212
- SY304749
- DTXSID30564307
- SROAFDPESDGHPQ-UHFFFAOYSA-N
- 2-chloro-5-oxo-7,7-dimethyl-5,6,7,8-tetrahydroquinoline
- DB-085133
- EN300-237943
- G50008
- F2124-0240
- AKOS015956088
- Z1269224245
- 2-Chloro-7,7-dimethyl-7,8-dihydro-6H-quinolin-5-one
- 135219-84-0
-
- MDL: MFCD13192212
- Inchi: 1S/C11H12ClNO/c1-11(2)5-8-7(9(14)6-11)3-4-10(12)13-8/h3-4H,5-6H2,1-2H3
- Chiave InChI: SROAFDPESDGHPQ-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=C2C(CC(C)(C)CC2=N1)=O
Proprietà calcolate
- Massa esatta: 209.0607417g/mol
- Massa monoisotopica: 209.0607417g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 0
- Complessità: 252
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 30Ų
2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | T775998-10mg |
2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one |
135219-84-0 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T775998-50mg |
2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one |
135219-84-0 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | T775998-100mg |
2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one |
135219-84-0 | 100mg |
$ 250.00 | 2022-06-02 | ||
| Enamine | EN300-237943-1g |
2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one |
135219-84-0 | 95% | 1g |
$685.0 | 2023-09-15 | |
| Enamine | EN300-237943-5g |
2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one |
135219-84-0 | 95% | 5g |
$1987.0 | 2023-09-15 | |
| Enamine | EN300-237943-10g |
2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one |
135219-84-0 | 95% | 10g |
$2946.0 | 2023-09-15 | |
| Enamine | EN300-237943-0.05g |
2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one |
135219-84-0 | 95% | 0.05g |
$160.0 | 2024-06-19 | |
| Enamine | EN300-237943-0.1g |
2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one |
135219-84-0 | 95% | 0.1g |
$238.0 | 2024-06-19 | |
| Enamine | EN300-237943-0.25g |
2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one |
135219-84-0 | 95% | 0.25g |
$339.0 | 2024-06-19 | |
| Enamine | EN300-237943-0.5g |
2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one |
135219-84-0 | 95% | 0.5g |
$535.0 | 2024-06-19 |
2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
135219-84-0 (2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso